4-(Methyl-d3)-1,3-benzenediamine

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Quantifying 2,4-diaminotoluene in complex matrices demands robust matrix-effect correction. This deuterated analog (CAS 71111-08-5) delivers a +3 Da mass shift for unambiguous LC-MS/MS discrimination, enabling sub-ppb detection limits (0.2 μg/L) in food simulants and biological fluids. - ≥98 atom % D isotopic enrichment minimizes cross-signal interference - Co-elutes with native analyte for precise matrix-effect compensation - Supports ISO/IEC 17025 method validation and regulatory compliance testing Ideal for food contact material migration studies, occupational biomonitoring, and QSAR toxicology research. Bulk and custom quantities available.

Molecular Formula C7H10N2
Molecular Weight 125.19 g/mol
CAS No. 71111-08-5
Cat. No. B122821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methyl-d3)-1,3-benzenediamine
CAS71111-08-5
Synonyms4-(Methyl-d3)-1,3-benzenediamine;  Toluene-2,4-diamine-d3;  1,3-Diamino-4-(methyl-d3)benzene;  2,4-Diamino-1-(methyl-d3)benzene;  2,4-Tolylenediamine-d3;  3-Amino-4-(methyl-d3)aniline;  4-(Methyl-d3)-1,3-_x000B_benzendiamine;  4-(Methyl-d3)-1,3-benzenediamine;  4-
Molecular FormulaC7H10N2
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)N
InChIInChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3/i1D3
InChIKeyVOZKAJLKRJDJLL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / 50 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methyl-d3)-1,3-benzenediamine Procurement Guide


4-(Methyl-d3)-1,3-benzenediamine, also known as 2,4-diaminotoluene-d3, is a stable isotope-labeled analog of 2,4-diaminotoluene (2,4-TDA; CAS 95-80-7) . Its molecular formula is C7H7D3N2, with a molecular weight of 125.19 g/mol, representing a nominal mass increase of +3 Da compared to the unlabeled analyte . This compound serves as a critical analytical tool, primarily functioning as an internal standard (IS) in quantitative mass spectrometry-based methods to correct for matrix effects, sample preparation variability, and instrument fluctuations during the determination of 2,4-TDA in complex matrices .

Type Stable isotope-labeled internal standard (SIL-IS)
Shift +3 Da mass shift for LC-MS/MS discrimination
Use Matrix-effect correction and method robustness

Why Generic Substitution Fails: 4-(Methyl-d3)-1,3-benzenediamine vs Unlabeled Analogs


Generic substitution fails because 4-(Methyl-d3)-1,3-benzenediamine is not a functional analog but an analytical internal standard. Unlike unlabeled 2,4-diaminotoluene (CAS 95-80-7), which is an industrial intermediate, the deuterated form is engineered for a specific analytical purpose . Substituting with a non-deuterated compound, a structural isomer (e.g., 2,6-diaminotoluene), or a different isotope-labeled standard introduces significant quantification errors due to differential extraction recoveries, distinct chromatographic retention times, and varying ionization efficiencies in LC-MS/MS [1]. The deuterium labeling provides a unique +3 Da mass shift, allowing mass spectrometric discrimination from the endogenous analyte without the co-elution and matrix effect compensation failures associated with non-isotopic internal standards .

Unlabeled 2,4-TDA may not provide matrix-effect compensation, introducing quantification uncertainty.
Structural isomers (e.g., 2,6-diaminotoluene) may exhibit distinct retention, disrupting internal standard calibration.
Non-isotopic internal standards may fail to co-elute, compromising ion suppression correction.

4-(Methyl-d3)-1,3-benzenediamine: Quantitative Evidence Guide


Mass Spectrometric Discrimination via Deuterium Isotopic Shift

As a deuterated internal standard, 4-(Methyl-d3)-1,3-benzenediamine exhibits a nominal mass increase of +3 Da relative to the unlabeled analyte, 2,4-diaminotoluene. This mass shift is the foundational requirement for its function as a SIL-IS in LC-MS/MS and GC-MS analyses. While the molecular weight of the target compound is 125.19 g/mol, the unlabeled comparator, 2,4-diaminotoluene (CAS 95-80-7), has a molecular weight of 122.17 g/mol . This difference of 3.02 g/mol enables the mass spectrometer to distinguish between the analyte and internal standard signals without chromatographic separation, a capability not possible with unlabeled structural analogs [1].

Mass Shift
Head-to-head
+3.02 g/mol mass shift
Supports SRM/MRM discrimination in LC-MS/MS
Requires co-elution validation
Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

GC-MS Quantification Performance with Deuterated Internal Standard

In a validated GC-MS method for the determination of 2,4-diaminotoluene in food packaging materials, 4-(Methyl-d3)-1,3-benzenediamine was employed as the internal standard to achieve precise quantification. The method demonstrated a linear correlation coefficient (r) of 0.9991 over a concentration range of 1-50 μg/L, a limit of detection (LOD) of 0.2 μg/L, and a limit of quantification (LOQ) of 0.6 μg/L [1]. In contrast, an older HPLC-UV method for urinary 2,4-TDA using 4-chloro-1,2-phenylenediamine as a non-isotopic internal standard reported a much higher LOD of 15 μg/L (15 ng/mL) .

LOD Improvement
Analytical context
0.2 µg/L vs 15 µg/L (75-fold lower LOD)
Supports trace-level quantification in complex matrices
Cross-study comparison; method-specific variables apply
Food Safety GC-MS Method Validation

Isotopic Purity Specification for Regulatory Compliance

For a deuterated internal standard to be fit for purpose in validated analytical methods, high isotopic enrichment is mandatory to minimize interference from unlabeled species. 4-(Methyl-d3)-1,3-benzenediamine is commercially supplied with a specified isotopic purity of 98 atom % D . This specification ensures that less than 2% of the material contributes to the analyte signal, which is critical for maintaining linearity and accuracy at low concentrations. Suppliers of alternative labeled analogs, such as 2,4-Diaminotoluene-13C6, do not publicly disclose an equivalent isotopic purity specification for their commercial offerings [1], introducing an unquantified variable into method development.

Isotopic Purity
Specification review
≥98 atom % D specified
Supports method validation traceability
Verify independently for regulatory use
Isotopic Purity Quality Control Regulatory Compliance

Methyl-Specific Deuteration for Optimal Analytical Performance

The specific deuteration pattern (methyl-d3) of 4-(Methyl-d3)-1,3-benzenediamine is critical. Deuterium labeling on aliphatic carbons (like the methyl group) generally exhibits a minimal deuterium isotope effect on chromatographic retention time compared to labeling on aromatic or exchangeable protons [1]. This ensures near-perfect co-elution with the unlabeled analyte, which is essential for effective matrix effect compensation. Alternative labeling schemes, such as ring-deuterated analogs (e.g., a hypothetical 2,4-Diaminotoluene-d5) or 13C-labeled versions, may exhibit different physicochemical properties, leading to retention time shifts that compromise the accuracy of the internal standard method [2].

Deuteration Design
Class-level
Methyl-d3: minimal retention shift
Supports co-elution and matrix-effect compensation
Class-level principle; confirm chromatographically
Deuterium Isotope Effect Chromatography Internal Standard Design

Physicochemical Properties for Handling and Method Development

The compound is a white to off-white solid with a defined melting point range of 104-106 °C and slight solubility in DMSO and methanol . This contrasts with the unlabeled 2,4-diaminotoluene, which is reported as having a lower melting point (approx. 99 °C) [1]. The specific solubility profile in organic solvents commonly used for preparing stock solutions in analytical chemistry (e.g., methanol) is a key practical consideration. The compound is classified as TOXIC (PGIII) for shipping , aligning with the known carcinogenic potency of the aromatic amine class .

Melting Point
Head-to-head
104–106 °C vs ~99 °C
Supports preliminary identity check
Vendor-reported; verify in own laboratory
Solubility Storage Method Development

4-(Methyl-d3)-1,3-benzenediamine Application Scenarios


2,4-Diaminotoluene Quantification in Food Packaging

This compound is essential as an internal standard for the accurate quantification of 2,4-diaminotoluene (2,4-TDA) migrating from composite food packaging materials [1]. The use of a deuterated IS enables compliance with stringent regulatory limits by achieving sub-ppb detection limits (e.g., 0.2 μg/L) and correcting for matrix effects inherent in complex food simulants . Its deployment in GC-MS and LC-MS/MS workflows ensures method robustness and data reliability for safety assessments.

TDI Exposure Biomonitoring via Urinary 2,4-TDA

In occupational and environmental health, 4-(Methyl-d3)-1,3-benzenediamine is used as a stable isotope-labeled internal standard for the quantitative analysis of urinary 2,4-TDA, a biomarker of exposure to toluene diisocyanate (TDI) . The +3 Da mass shift provides the necessary analytical specificity to distinguish the metabolite from endogenous interferences in complex biological matrices, a critical requirement for accurate biomonitoring studies and epidemiological research [2].

Method Validation and Quality Control in Analytical Laboratories

Procurement of this compound is fundamental for laboratories developing or validating analytical methods for 2,4-TDA. The specified isotopic purity of ≥98 atom % D ensures minimal isotopic interference, a key performance parameter for meeting method validation criteria . It serves as a verifiable, high-purity reference material for preparing calibration standards, conducting spike-and-recovery experiments, and establishing system suitability tests in compliance with ISO/IEC 17025 guidelines.

Aromatic Amine Carcinogenicity Research and QSAR Studies

Given the recognized carcinogenic potency of aromatic amines like 2,4-diaminotoluene , this deuterated analog is a critical tool for quantitative structure-activity relationship (QSAR) and metabolism studies. It enables precise quantification of the parent compound and its metabolites in in vitro and in vivo models, providing the reliable concentration data needed for toxicokinetic modeling and risk assessment, without the confounding effects of endogenous compounds or analytical variability.

Application
Selection Property
Validation Focus
Food packaging migration testing
Deuterated SIL-IS for analyte discrimination
Co-elution and matrix-effect compensation
Exposure biomonitoring research
Stable isotope dilution for urinary matrices
Endogenous interference correction
Analytical method validation
Certified isotopic enrichment
Method accuracy and reproducibility
Aromatic amine metabolism studies
Precise quantification for metabolic profiling
Toxicokinetic model accuracy

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